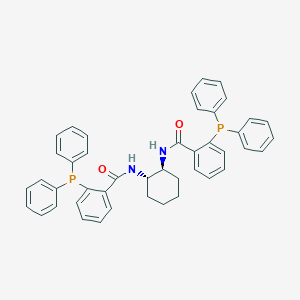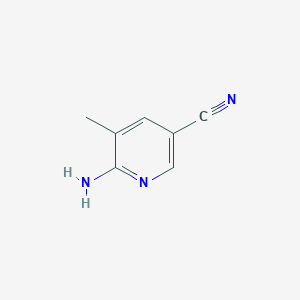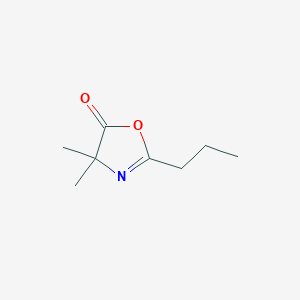
4,4-Dimethyl-2-propyl-1,3-oxazol-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4-Dimethyl-2-propyl-1,3-oxazol-5(4H)-one is a chemical compound that has been widely used in scientific research. It is a heterocyclic compound that contains both nitrogen and oxygen atoms in its structure. The compound is also known as DPO and has been used in a variety of research applications due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4,4-Dimethyl-2-propyl-1,3-oxazol-5(4H)-one is not fully understood. However, it is believed that the compound works by inhibiting the activity of certain enzymes or proteins in bacterial, fungal, or viral cells, leading to their death.
Biochemical and Physiological Effects
Studies have shown that 4,4-Dimethyl-2-propyl-1,3-oxazol-5(4H)-one has a range of biochemical and physiological effects. It has been found to inhibit the growth of a variety of bacteria, including Staphylococcus aureus and Escherichia coli. It has also been shown to have antifungal activity against Candida albicans and Aspergillus niger.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4,4-Dimethyl-2-propyl-1,3-oxazol-5(4H)-one in lab experiments is its broad-spectrum antimicrobial activity. This makes it a useful compound for investigating the mechanisms of action of antimicrobial agents. However, one of the limitations of using the compound is its potential toxicity, which can limit its use in certain experiments.
Future Directions
There are several future directions for research involving 4,4-Dimethyl-2-propyl-1,3-oxazol-5(4H)-one. One area of interest is the development of new antimicrobial agents based on the structure of the compound. Another area of research is the investigation of the compound's potential as an anticancer agent. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential toxicity in different organisms.
Conclusion
In conclusion, 4,4-Dimethyl-2-propyl-1,3-oxazol-5(4H)-one is a heterocyclic compound that has been widely used in scientific research. Its unique chemical properties have made it a useful compound for investigating the mechanisms of action of antimicrobial agents and for developing new therapeutic agents. Further research is needed to fully understand the compound's potential in different applications.
Synthesis Methods
The synthesis of 4,4-Dimethyl-2-propyl-1,3-oxazol-5(4H)-one is typically carried out through a multi-step process. The initial step involves the reaction of 2-methyl-2-propen-1-ol and 2-bromoacetophenone to form 2-(2-bromoacetophenyl)-2-methylpropan-1-ol. This intermediate is then reacted with hydroxylamine to form the corresponding oxime. The oxime is then cyclized to form the final product, 4,4-Dimethyl-2-propyl-1,3-oxazol-5(4H)-one.
Scientific Research Applications
4,4-Dimethyl-2-propyl-1,3-oxazol-5(4H)-one has been used in a variety of scientific research applications. One of the most common uses of the compound is in the field of medicinal chemistry. It has been found to exhibit a range of biological activities, including antibacterial, antifungal, and antiviral properties.
properties
CAS RN |
176664-98-5 |
|---|---|
Molecular Formula |
C8H13NO2 |
Molecular Weight |
155.19 g/mol |
IUPAC Name |
4,4-dimethyl-2-propyl-1,3-oxazol-5-one |
InChI |
InChI=1S/C8H13NO2/c1-4-5-6-9-8(2,3)7(10)11-6/h4-5H2,1-3H3 |
InChI Key |
STUPVUSVAKBKRT-UHFFFAOYSA-N |
SMILES |
CCCC1=NC(C(=O)O1)(C)C |
Canonical SMILES |
CCCC1=NC(C(=O)O1)(C)C |
synonyms |
5(4H)-Oxazolone,4,4-dimethyl-2-propyl-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



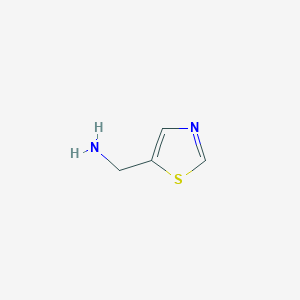

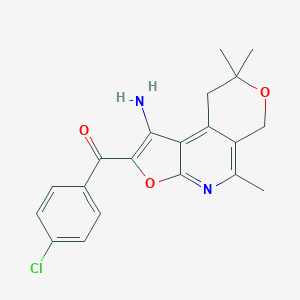

![N,N,2,6-Tetramethyldinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine](/img/structure/B70410.png)

